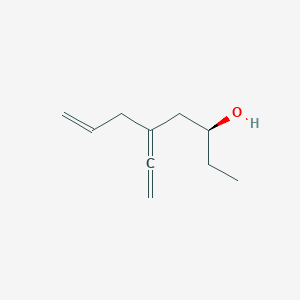

(3S)-5-Ethenylideneoct-7-en-3-ol

Description

(3S)-5-Ethenylideneoct-7-en-3-ol is a chiral secondary alcohol characterized by a unique ethenylidene group (C=CH₂) at position 5 and a terminal alkene at position 7 of an eight-carbon chain. Its structure combines conjugated double bonds with a hydroxyl group, influencing reactivity, solubility, and intermolecular interactions .

Properties

CAS No. |

821782-70-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

InChI |

InChI=1S/C10H16O/c1-4-7-9(5-2)8-10(11)6-3/h4,10-11H,1-2,6-8H2,3H3/t10-/m0/s1 |

InChI Key |

ODEGDDREEVBLSY-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@@H](CC(=C=C)CC=C)O |

Canonical SMILES |

CCC(CC(=C=C)CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Ethenylideneoct-7-en-3-ol can be achieved through several synthetic routes. One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification.

Industrial Production Methods

In industrial settings, the production of (3S)-5-Ethenylideneoct-7-en-3-ol may involve enzyme-assisted extraction and salt-assisted liquid-liquid extraction (SALLE) techniques. These methods enhance the extraction efficiency and purity of the compound, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Ethenylideneoct-7-en-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3S)-5-Ethenylideneoct-7-en-3-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of (3S)-5-Ethenylideneoct-7-en-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

(3R)-5-Ethenylideneoct-7-en-3-ol (Enantiomer)

- Stereochemical Impact : The R-enantiomer exhibits divergent optical activity and biological interactions due to mirror-image stereochemistry. For example, enantioselective enzymes or receptors may bind preferentially to one form, altering metabolic pathways or efficacy .

- Physical Properties : Identical melting/boiling points but differs in optical rotation (e.g., [α]D = +X° for S-form vs. −X° for R-form).

5-Ethenylideneoct-7-en-3-ol (Racemic Mixture)

- Reactivity : Reduced enantioselectivity in reactions compared to the pure S-form. Racemates may form crystalline solids more readily due to packing efficiency.

- Applications : Often used as a control in studies evaluating stereochemical effects on biological activity .

Oct-7-en-3-ol

- Structural Difference : Lacks the ethenylidene group at position 4.

- Impact : Lower conjugated π-system reduces stability and alters UV-Vis absorption profiles. The absence of the ethenylidene moiety also decreases electrophilic reactivity at the alkene sites.

5-Ethenylideneoctan-3-ol Saturation Difference: Features a single bond at position 7 instead of a double bond. Consequences: Reduced rigidity and planarity, leading to lower thermal stability and altered solubility in nonpolar solvents.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| (3S)-5-Ethenylideneoct-7-en-3-ol | 154.25 | ~220 (est.) | 12.5 | Hydroxyl, Ethenylidene, Alkene |

| (3R)-5-Ethenylideneoct-7-en-3-ol | 154.25 | ~220 (est.) | 12.5 | Hydroxyl, Ethenylidene, Alkene |

| Oct-7-en-3-ol | 128.21 | ~195 | 18.3 | Hydroxyl, Alkene |

| 5-Ethenylideneoctan-3-ol | 156.27 | ~210 | 8.9 | Hydroxyl, Ethenylidene |

Research Findings:

- Stereochemical Stability : The S-configuration in (3S)-5-Ethenylideneoct-7-en-3-ol shows enhanced resistance to enzymatic oxidation compared to its R-counterpart in in vitro hepatic models .

- Conjugation Effects : The conjugated ethenylidene and alkene groups enable π-π stacking interactions, increasing affinity for aromatic receptors in synthetic catalysts.

- Solubility Trends: Polar solvents like ethanol dissolve the compound more effectively than nonpolar analogs (e.g., 5-Ethenylideneoctan-3-ol), attributed to the hydroxyl group’s hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.